3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline
Description
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is a quinoline derivative featuring a 4-chlorophenyl group at position 3 and a 4-methoxyphenylsulfanyl moiety at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . This compound’s structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenylsulfanyl) substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWSKZWJOMIWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base, followed by cyclization with an appropriate reagent to form the quinoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nucleophilically substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinoline derivatives vary widely based on substituent type, position, and functional groups. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Position: The 2,3-substitution pattern in the target compound contrasts with 2,4-diarylquinolines (e.g., ), which often exhibit enhanced anticancer activity due to planar geometry .
- Functional Groups: The absence of a carboxylic acid (cf. ) or amino group (cf.
- Electronic Effects : The 4-methoxyphenylsulfanyl group provides electron-donating effects, which may stabilize radical intermediates or enhance metabolic stability compared to sulfonamide or azido groups .
Biological Activity
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, alongside detailed research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its ability to interact with various biological macromolecules. The presence of the 4-chlorophenyl and 4-methoxyphenyl sulfanyl groups enhances its chemical reactivity and biological activity.
The biological activity of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is attributed to several mechanisms:
- DNA Binding : The compound can bind to DNA, disrupting normal cellular functions.
- Enzyme Inhibition : It inhibits key enzymes involved in various metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
- Cytotoxicity Testing : In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The IC50 values indicate strong growth inhibition, with some derivatives showing over five-fold higher cytotoxicity against cancer cells compared to normal cells .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline, it is useful to compare it with similar quinoline derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline | Yes | High | Moderate |
| 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)sulfanyl-pyridine | Moderate | Moderate | Low |
| 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)sulfanyl-benzene | Low | High | Moderate |
This comparison highlights that while many compounds exhibit similar activities, the unique combination of substituents on the quinoline ring enhances the biological efficacy of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics used in clinical practice.
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that certain analogs had IC50 values as low as 2.71 μM against MCF-7 cells, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
